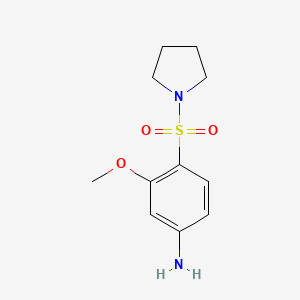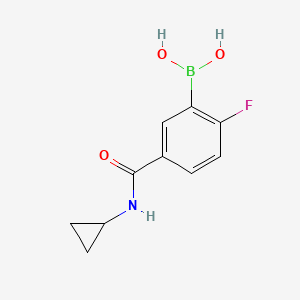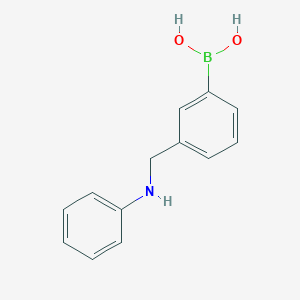
(2-Methylbenzyl)cyanamide
Overview
Description
It has a variety of uses in scientific experiments and research, with properties that make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Methylbenzyl)cyanamide can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method includes the base-mediated strategy where aryl thiourea and halide are used to produce cyanamides .
Industrial Production Methods
In industrial settings, the production of this compound often involves the treatment of substituted aryl amines with cyanoacetates. This method is favored due to its versatility and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzyl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The nitrile group in this compound can participate in substitution reactions, leading to the formation of diverse compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include triazine products through cyclotrimerization and other heterocyclic systems through co-cyclization with dialkyne or alkenyl-nitrile systems .
Scientific Research Applications
(2-Methylbenzyl)cyanamide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of various organometallic complexes and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it valuable in biological studies.
Medicine: this compound-containing compounds exhibit interesting biological activities, which can be explored for potential therapeutic applications.
Industry: The compound is used in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2-Methylbenzyl)cyanamide exerts its effects involves its reactivity and stereoelectronic properties. The sulfonyl group in the compound can participate in diverse reactions, such as Lewis acid-assisted aminocyanation and electrophilic cyanation . These reactions enable the compound to interact with various molecular targets and pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylcyanamide: This compound shares a similar cyanamide structure but with different substituents.
Thiazolidin-2-cyanamide: Another compound with a cyanamide group, used in different synthetic applications.
Uniqueness
(2-Methylbenzyl)cyanamide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical properties and reactivity compared to other cyanamides .
Properties
IUPAC Name |
(2-methylphenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZAEENNIHROPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)










![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454278.png)
